6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 3,3-dimethyl-2-oxobutyric acid.
Esterification: The 3,3-dimethyl-2-oxobutyric acid is esterified with an alcohol, usually under acidic conditions, to form the corresponding ester.
Coupling Reaction: The ester is then coupled with 6-chloro-4-methyl-2H-chromen-2-one using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrochromenones.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrochromenones.
Scientific Research Applications
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethylchromen-2-one
- 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propylchromen-2-one
- 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one
Uniqueness
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H17ClO4 |
---|---|
Molecular Weight |
308.75 g/mol |
IUPAC Name |
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C16H17ClO4/c1-9-5-15(19)21-12-7-13(11(17)6-10(9)12)20-8-14(18)16(2,3)4/h5-7H,8H2,1-4H3 |
InChI Key |
RWMGVXPEIFWKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C(C)(C)C |
Origin of Product |
United States |
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